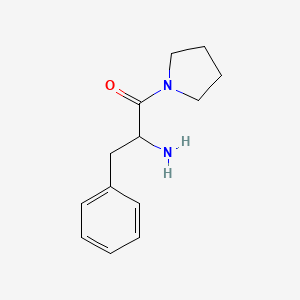

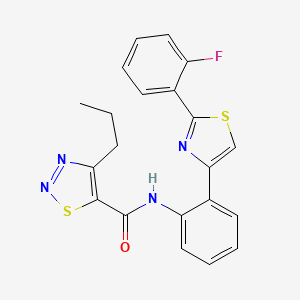

![molecular formula C14H12FNO3S B2921901 Methyl 3-[(2-fluorobenzoyl)amino]-4-methyl-2-thiophenecarboxylate CAS No. 866150-47-2](/img/structure/B2921901.png)

Methyl 3-[(2-fluorobenzoyl)amino]-4-methyl-2-thiophenecarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

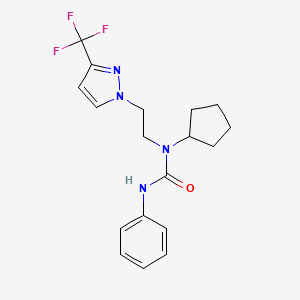

Methyl 3-[(2-fluorobenzoyl)amino]-4-methyl-2-thiophenecarboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the thiophene class of organic compounds and has a molecular formula of C16H14FNO3S.

Aplicaciones Científicas De Investigación

Fluorescence Sensing and Cell Imaging

A study explored the synthesis of a fluorogenic chemosensor, exhibiting high selectivity and sensitivity towards Al3+ ions, useful for bio-imaging fluorescent probe applications in detecting Al3+ in human cervical HeLa cancer cell lines through confocal fluorescence microscopy (Ye et al., 2014).

Synthesis and Transformations in Fluorophores

Research on quinoline derivatives, known for their efficiency as fluorophores in biochemistry and medicine, highlighted the synthesis of new quinoline derivatives that could potentially serve as antioxidants and radioprotectors, showing the chemical's versatility in creating sensitive and selective compounds (Aleksanyan & Hambardzumyan, 2013).

Antitumor Activities

Investigations into fluorinated 2-(4-aminophenyl)benzothiazoles revealed potent cytotoxic activities in vitro against specific human breast cell lines, highlighting their potential as broad-spectrum agents in cancer treatment. The study emphasizes the significance of fluorination in enhancing the antitumor efficacy of these compounds (Hutchinson et al., 2001).

Heterocyclic Benzoyl Ring Modifications in Antifolates

Another research focus has been on the synthesis of antifolates with modified heterocyclic benzoyl rings, aiming to improve their potency as inhibitors of thymidylate synthase and, consequently, their cytotoxicity against cell growth. This modification strategy underlines the chemical's application in developing more effective cancer therapies (Marsham et al., 1991).

Propiedades

IUPAC Name |

methyl 3-[(2-fluorobenzoyl)amino]-4-methylthiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FNO3S/c1-8-7-20-12(14(18)19-2)11(8)16-13(17)9-5-3-4-6-10(9)15/h3-7H,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRFXBULJXJSMKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1NC(=O)C2=CC=CC=C2F)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>44 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49666750 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

Methyl 3-[(2-fluorobenzoyl)amino]-4-methyl-2-thiophenecarboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

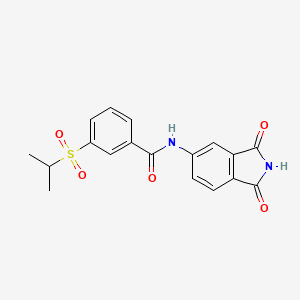

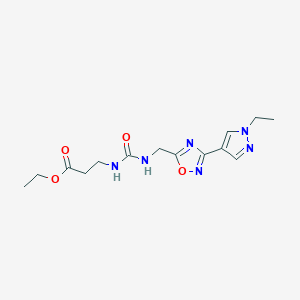

![2-amino-1-(2-methyl-6,7-dihydro[1,3]thiazolo[5,4-c]pyridin-5(4H)-yl)ethanone](/img/structure/B2921822.png)

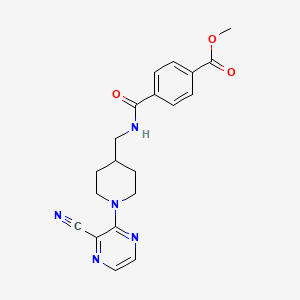

![sodium 5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate](/img/structure/B2921829.png)

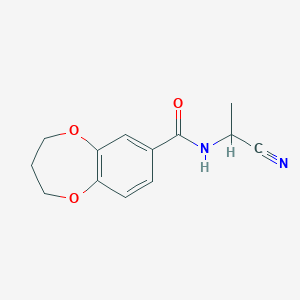

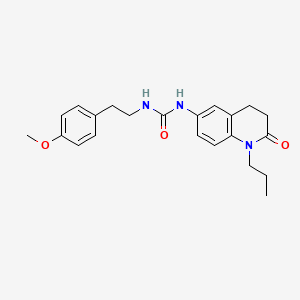

![2-(3-hydroxypropyl)-5-methyl-N-phenyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2921832.png)

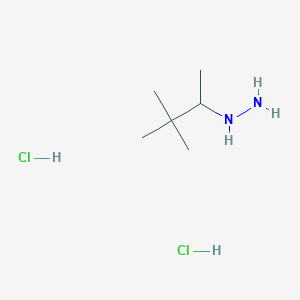

![3-allyl-8-(3-chlorophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2921833.png)

![5-((4-Ethylpiperazin-1-yl)(4-nitrophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2921840.png)